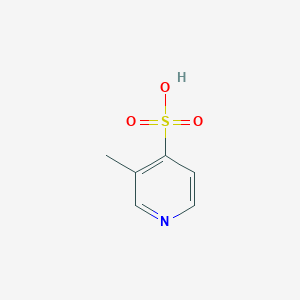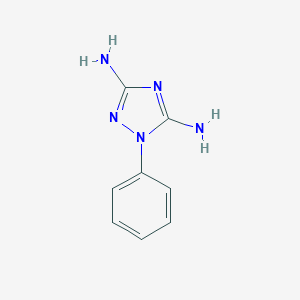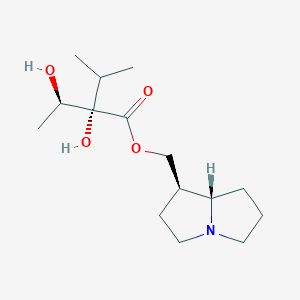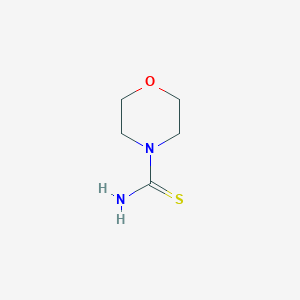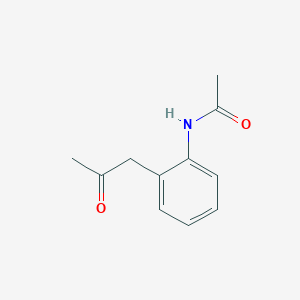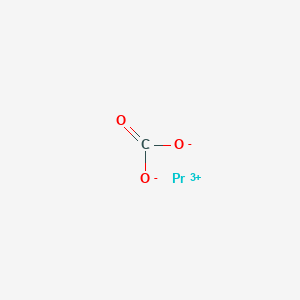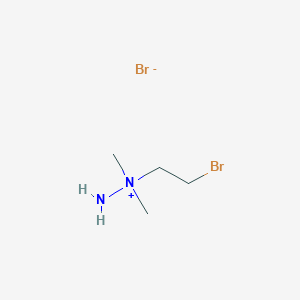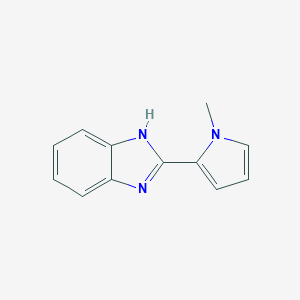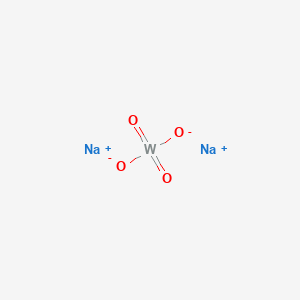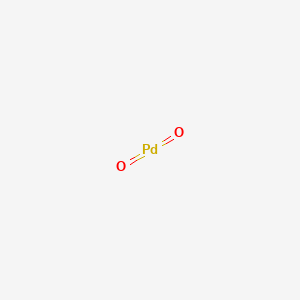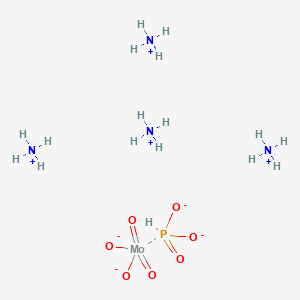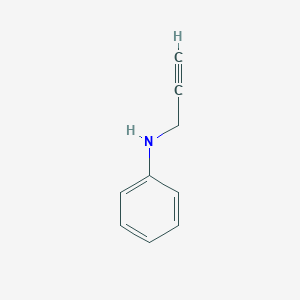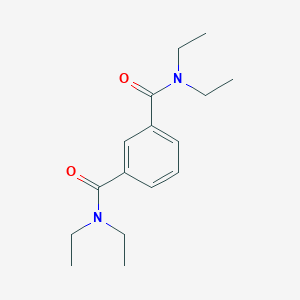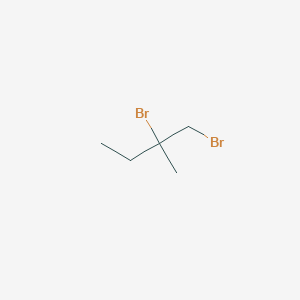
1,2-Dibromo-2-methylbutane
Descripción general
Descripción
1,2-Dibromo-2-methylbutane is an organobromine compound with the molecular formula C5H10Br2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two bromine atoms attached to the second carbon of a methylbutane chain, making it a dibromoalkane.
Aplicaciones Científicas De Investigación
1,2-Dibromo-2-methylbutane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and other bioactive compounds.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Chemical Research: The compound is used in mechanistic studies and reaction optimization in organic chemistry.
Mecanismo De Acción
Safety and Hazards
When handling 1,2-Dibromo-2-methylbutane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dibromo-2-methylbutane can be synthesized through the bromination of 2-methylbutene. The reaction involves the addition of bromine (Br2) to the double bond of 2-methylbutene, resulting in the formation of this compound. This reaction is typically carried out in an inert solvent such as dichloromethane at room temperature. The reaction can be represented as follows:
CH3CH2C(Br)=CH2+Br2→CH3CH2C(Br)2CH3
Industrial Production Methods
In industrial settings, the production of this compound involves the use of bromine and an appropriate alkene precursor. The process is optimized for high yield and purity, often employing continuous flow reactors and controlled reaction conditions to ensure efficient bromination.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromo-2-methylbutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium hydroxide (KOH) can result in the formation of 2-methyl-2-butene.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium hydroxide (KOH) in ethanol.
Reduction: Zinc (Zn) in acetic acid.
Major Products
Substitution: 2-methyl-2-butanol.
Elimination: 2-methyl-2-butene.
Reduction: 2-methylbutane.
Comparación Con Compuestos Similares
1,2-Dibromo-2-methylbutane can be compared with other similar compounds such as:
1,2-Dibromoethane:
1,2-Dibromopropane: Used in organic synthesis and as an intermediate in the production of other chemicals.
1,2-Dibromobutane: Similar in structure but with a different alkyl chain, used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various chemical processes.
Propiedades
IUPAC Name |
1,2-dibromo-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-3-5(2,7)4-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFLFLQACQDTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


